2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium
CAS No.: 21528-13-2
Cat. No.: VC18396989
Molecular Formula: C14H20N3O3+
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21528-13-2 |
|---|---|
| Molecular Formula | C14H20N3O3+ |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
| Standard InChI | InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1 |
| Standard InChI Key | HRWJUSVKPYSOSI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2 |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The core structure of 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium consists of a benzene ring substituted at the 2- and 5-positions with ethoxy groups (), a morpholinyl group () at the 4-position, and a diazonium group () at the 1-position. The diazonium group’s electrophilic nature facilitates nucleophilic substitution and coupling reactions, making the compound reactive under mild conditions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 21528-13-2 | |
| Molecular Formula | ||
| Molecular Weight | 278.33 g/mol | |
| IUPAC Name | 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium | |
| Canonical SMILES | CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2 |
The morpholinyl group contributes to the compound’s solubility in polar solvents, while the ethoxy groups modulate electronic effects on the aromatic ring.
Synthesis and Derivative Formation
Diazotization Protocol
The synthesis of 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium typically involves diazotization of the corresponding aniline precursor. For example, 2,5-diethoxy-4-morpholinoaniline is treated with nitrous acid () in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt . The reaction proceeds via the intermediate nitrosonium ion (), which reacts with the amine to release water and form the diazonium group.
Stabilized Derivatives
Due to the inherent instability of diazonium salts, 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium is often isolated as stabilized salts:
Table 2: Common Derivatives and Their Properties
The hexafluorophosphate derivative (CAS 4255-94-1) is favored in synthetic applications due to its low hygroscopicity and thermal stability . In contrast, the tetrachlorozincate salt (CAS 6023-29-6) exhibits enhanced solubility in aprotic solvents, making it suitable for photolithography .
Reactivity and Mechanistic Insights
Azo Coupling Reactions
The diazonium group undergoes electrophilic substitution with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. For instance, coupling with β-naphthol in alkaline conditions produces orange-red azo compounds. The morpholinyl group’s electron-donating nature activates the benzene ring, accelerating reaction rates compared to unsubstituted diazonium salts.
Sandmeyer and Related Transformations
In the presence of cuprous salts, 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium participates in Sandmeyer reactions to form aryl halides. For example, treatment with CuCN yields the corresponding nitrile derivative, a precursor to carboxylic acids and amines.
Applications in Industrial and Research Contexts
Dye and Pigment Synthesis
The compound’s ability to form stable azo linkages has been exploited in textile and pigment industries. Azo dyes derived from this diazonium salt exhibit enhanced lightfastness due to the morpholinyl group’s steric protection of the chromophore .
Photoresist Technology
The tetrachlorozincate derivative (CAS 6023-29-6) is utilized in positive photoresists for microfabrication. Upon UV exposure, the diazonium group decomposes, increasing solubility in developers and enabling precise pattern transfer .
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